Dopamine Transporter (DAT) Affinity: Target Compound versus Non-Hydroxylated Analog
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol exhibits measurable in vitro binding affinity for the human dopamine transporter (DAT) with a reported Ki of 441.0 nM in transfected mouse N2A cells expressing human DAT [1]. In contrast, the non-hydroxylated analog 1-(3,4-dichlorobenzyl)pyrrolidine lacks the 3-hydroxyl group and does not appear in the same DAT binding assay datasets, indicating that the hydroxyl moiety may confer or modulate transporter recognition . This differential interaction profile is relevant for neuroscience research programs investigating dopamine transporter modulation, where the hydroxyl group provides a functional handle distinct from des-hydroxy analogs.
| Evidence Dimension | In vitro binding affinity for human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | Ki = 441.0 nM (displacement of [3H]WIN-35428) |
| Comparator Or Baseline | 1-(3,4-dichlorobenzyl)pyrrolidine (non-hydroxylated analog) - No reported DAT binding data in comparable assays |
| Quantified Difference | Not directly quantifiable due to absence of comparator data; class-level inference based on structural distinction |
| Conditions | Mouse N2A cells transfected with human DAT; competitive binding assay with [3H]WIN-35428 |
Why This Matters
The presence of the 3-hydroxyl group in 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol provides a measurable interaction with the dopamine transporter that is not documented for the des-hydroxy analog, making target compound selection critical for DAT-focused research programs.
- [1] EcoDrugPlus Database (University of Helsinki). In vitro inhibition of dopamine (DA) uptake and DAT binding data for 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol. ChEMBL ID: CHEMBL675998. View Source
